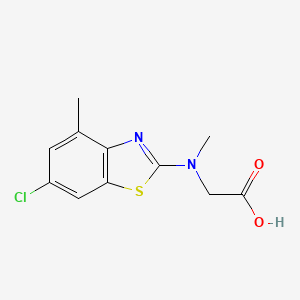

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine

Description

Properties

IUPAC Name |

2-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-6-3-7(12)4-8-10(6)13-11(17-8)14(2)5-9(15)16/h3-4H,5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAPMCDFZOMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol derivatives with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine has shown potential in biological studies, particularly in the development of antibacterial and antifungal agents.

Medicine: The compound's derivatives have been investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antitubercular activities.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit bacterial enzymes or disrupt cellular processes in fungi, leading to their antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole-Glycine Derivatives

Key Observations:

Electronic Effects :

- The trifluoromethyl (CF₃) group in the 4-position () introduces strong electron-withdrawing effects, enhancing electrophilic reactivity and metabolic stability, which is advantageous in drug design .

- In contrast, the chloro (Cl) and methyl (CH₃) groups in the target compound provide moderate electron-withdrawing and donating effects, respectively, balancing reactivity and stability.

Solubility and Bioavailability: Dimethoxy (OCH₃) substituents () increase polarity and aqueous solubility, improving pharmacokinetic profiles .

Steric and Conformational Effects :

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 228.72 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps including the reaction of 6-chloro-4-methylbenzothiazole with methylglycine. The method follows principles of green chemistry, emphasizing efficiency and reduced environmental impact.

Anticancer Properties

Recent studies have demonstrated that compounds related to benzothiazole exhibit notable anticancer activity. For instance, a study evaluated the effects of various benzothiazole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1.5 | Apoptosis induction |

| B7 | A549 | 2.0 | Cell cycle arrest |

| B7 | H1299 | 2.5 | Inhibition of AKT/ERK pathways |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. In vitro studies assessed its impact on inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The compound significantly reduced the expression levels of these cytokines, suggesting a dual mechanism of action against cancer and inflammation.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine | Concentration (μM) | Effect (%) |

|---|---|---|---|

| B7 | IL-6 | 1 | 70 |

| B7 | TNF-α | 1 | 65 |

Mechanistic Insights

The underlying mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.

- Induction of Apoptosis : By promoting apoptotic pathways, it effectively reduces tumor viability.

- Reduction of Inflammatory Mediators : It modulates the immune response by decreasing pro-inflammatory cytokines.

Case Studies

A notable case study involved the administration of benzothiazole derivatives in animal models to assess their therapeutic efficacy against tumors. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine?

Answer:

The synthesis typically involves coupling reactions between a functionalized benzothiazole intermediate and N-methylglycine derivatives. For example, describes a procedure where N-methylglycine methyl ester reacts with a substituted benzothiazole precursor under reflux conditions, followed by purification via liquid chromatography (LC) or preparative HPLC. Key steps include:

- Reagent selection : Use of chloro-substituted benzothiazole cores to ensure regioselectivity.

- Reaction optimization : Temperature control (e.g., reflux in aprotic solvents like dichloromethane) to prevent side reactions.

- Characterization : LC-MS (e.g., m/z 685 [M+H]+) and HPLC retention time analysis (e.g., 1.65 minutes under QC-SMD-TFA05 conditions) to confirm purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns (e.g., chloro and methyl groups on the benzothiazole ring). For example, reports aromatic proton signals at δ 6.46–8.2 ppm and NH peaks at δ 4.21 ppm .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~693 cm and C=N vibrations at ~1621 cm) .

- X-ray Crystallography : Resolves 3D conformation. highlights the use of SHELX software for refinement, revealing intermolecular hydrogen bonds (e.g., N–H⋯N) and planar benzothiazole-acetamide frameworks .

Advanced: How can researchers design experiments to evaluate enzyme inhibition mechanisms?

Answer:

- Enzyme Assays : Use recombinant enzymes (e.g., kinases or proteases) to measure IC values. and 13 suggest benzothiazole derivatives interact with enzyme active sites via hydrogen bonding (e.g., NH groups) and hydrophobic interactions (e.g., chloro substituents) .

- Kinetic Studies : Competitive vs. non-competitive inhibition is determined by varying substrate concentrations and monitoring Michaelis-Menten kinetics.

- Computational Docking : Tools like AutoDock predict binding poses, validated by mutagenesis studies (e.g., replacing key residues in the enzyme active site).

Advanced: How to address contradictions in reported biological activities across studies?

Answer:

- Control Variables : Standardize assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤0.1%) to minimize variability. notes solubility differences in polar vs. non-polar solvents .

- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity metrics.

- Meta-Analysis : Compare structural analogs (e.g., ’s table of substituent effects) to identify trends (e.g., piperidine sulfonyl groups enhance antimicrobial activity) .

Advanced: What crystallographic strategies ensure accurate structural refinement?

Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors. used a triclinic P1 space group and SHELXL for anisotropic displacement parameters .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯N in ) to validate packing arrangements .

- Validation Tools : R values and electron density maps (e.g., omit maps) confirm model accuracy.

Advanced: How to conduct structure-activity relationship (SAR) studies for optimization?

Answer:

- Substituent Variation : Replace chloro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. compares morpholine vs. piperidine sulfonyl groups, showing enhanced solubility with morpholine .

- Bioisosteric Replacement : Swap benzothiazole with benzimidazole (e.g., ) to assess impact on binding .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at C-2 position) using software like Schrödinger’s Phase.

Basic: What handling and stability precautions are recommended for this compound?

Answer:

- Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis ( recommends similar conditions for benzothiazole derivatives) .

- Safety Protocols : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity from chloro and methyl groups. ’s SDS for related compounds advises avoiding inhalation and skin contact .

- Stability Testing : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to establish shelf life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.